indolizin-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
indolizin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIVPQPJUXGUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CC(=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Indolizine and Indolizin 7 Amine
Strategies for Indolizine (B1195054) Core Construction
The construction of the indolizine core can be achieved through several strategic approaches, with methods based on pyridine (B92270) derivatives being among the most widely recognized and utilized in the literature. rsc.orgrsc.org Pyridine derivatives are attractive starting materials due to their ready availability, commercial accessibility, and general stability. rsc.org
Pyridine-Derived Approaches
Synthetic routes originating from pyridine derivatives offer versatile pathways to the indolizine framework. rsc.orgrsc.org These methods often leverage the inherent reactivity of the pyridine ring and its substituents to facilitate the formation of the fused bicyclic system.
One of the most widely employed methods for indolizine synthesis is the [3+2] annulation of pyridinium (B92312) ylides with alkynes or alkenes. nih.govrsc.orgresearchgate.netx-mol.com This approach typically yields indolizines bearing electron-withdrawing groups at the C1 and/or C3 positions, as both the ylide and the dipolarophile (alkene or alkyne) are commonly activated by such groups. nih.govrsc.org Pyridinium ylides can be generated in situ from pyridinium salts, which are readily prepared. rsc.orgresearchgate.net The reaction of pyridinium salts with electron-deficient alkenes, for instance, can lead to the formation of indolizines, sometimes requiring an oxidant for full aromatization. rsc.org Recent advancements include metal-free synthesis using pyridinium salts and alkenes with air as the sole oxidant, catalyzed by a halogen bond donor. researchgate.net
Data Table: [3+2] Cycloaddition Examples
| Pyridinium Salt Precursor | Dipolarophile (Alkene/Alkyne) | Conditions | Product Type | Yield (%) | Ref. |
| Pyridinium salt | Ethyl propiolate | Organic amine, [3+2] cycloaddition | C1,C3-di-EWG disubstituted indolizine | N/A | rsc.org |
| Pyridinium salt | Disubstituted alkynes | [3+2] cycloaddition | Trifluoromethyl substituted indolizines | N/A | rsc.org |
| Pyridinium salts | Electron-deficient alkenes | TEMPO (oxidant) | Indolizines | N/A | rsc.org |
| Pyridinium ylides | 1-chloro-2-nitrostyrenes | [3+2] cycloaddition | Indolizines and pyrazolo[1,5-a]pyridines | N/A | nih.gov |
| Pyridinium salts | Zwitterionic ketenimines | Transition metal- and oxidant-free [3+2] | Functionalized indolizines | Moderate to good | scilit.com |
| Pyridines + γ-bromo-crotonates | In situ ylide formation | K2CO3, metal-free tandem process, air oxidant | Indolizine derivatives | N/A | rsc.org |
Detailed Research Findings: Research has explored the use of various catalysts and conditions for this cycloaddition. For example, copper-catalyzed [3+2] annulation of pyridinium ylides with α-CF3 ketones has been reported for the synthesis of functionalized 2-fluoroindolizines. scilit.com Palladium-catalyzed multicomponent reactions involving 2-bromopyridines, imines, and alkynes have also been developed, proceeding via the carbonylative formation of a pyridine-based 1,3-dipole that undergoes cycloaddition with alkynes. nih.gov
N-Free pyridine derivatives can also serve as starting materials for indolizine synthesis without the need for prefunctionalization of the pyridine nitrogen atom. rsc.org Catalyst-free regiodivergent [2+2+1] cycloaddition reactions of diesters of acetylenedicarboxylic acid with pyridine have been reported. rsc.org Transition-metal-catalyzed reactions offer an effective alternative to traditional base-promoted methods, demonstrating high efficiency in synthesizing indolizines from N-free pyridines. rsc.org
2-Carbonylpyridines are convenient precursors, particularly for the synthesis of 1-aminoindolizines. rsc.org While the search results did not provide extensive details on specific reactions involving 2-carbonylpyridines beyond their mention as precursors, this class of starting material represents a valid strategy for indolizine core construction.
α-Acidic picoline derivatives are valuable substrates for indolizine synthesis. rsc.org Various methodologies utilize these compounds, often involving reactions with activated alkenes or alkynes. For instance, a regiodivergent protocol for synthesizing indolizines substituted with electron-withdrawing groups at the C2 and C3 positions has been developed using α-acidic picoline derivatives and acrylates with I2 mediation. rsc.org The choice of base is crucial in determining the predominant regioisomer in such reactions. rsc.org Oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives (a type of α-acidic picoline derivative) with simple olefins mediated by copper and I2 provides access to substituted indolizines. organic-chemistry.org
Detailed Research Findings: Research has shown that alkenes are compatible with various methodologies for indolizine synthesis from α-acidic picoline derivatives. rsc.org For example, the reaction of 2-(pyridin-2-yl)acetate derivatives with simple olefins under copper/I2 mediation can yield 1,3-di- and 1,2,3-trisubstituted indolizines in good yields. organic-chemistry.org This method is reported to be straightforward, efficient, and regioselective, utilizing readily available alkenes. organic-chemistry.org
Carbocyclization reactions starting from 2-alkylpyridines provide another route to the indolizine core. rsc.org Pyridines possessing an unsaturated bond in the 2-alkyl chain can participate in various carbocyclizations. rsc.org Notable substrates include 2-(hydroxyallyl)-pyridines and 2-propargylpyridines. rsc.org Palladium-catalyzed synthesis of C2-aroylated indolizines from 2-propargylpyridines and aroyl chlorides has been reported. rsc.orgorganic-chemistry.org
Detailed Research Findings: An efficient method for the synthesis of 2-aminoindolizines involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts, which are prepared from 2-alkylpyridines and cyanohydrin triflates. usc.eduresearchgate.net This method, considered an extension of the Tschitschibabin indolizine synthesis, allows for the introduction of various substituents at different positions of the indolizine core. usc.eduresearchgate.net
While the provided search results detail methodologies for constructing the indolizine core, specific synthetic routes focusing solely on the synthesis of indolizin-7-amine were not explicitly found. The synthesis of substituted indolizines, including those with amino groups, is often achieved through modifications of the core synthetic strategies or by functionalization of a pre-formed indolizine scaffold. One search result mentions the synthesis of ethyl-7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate derivatives by reacting quaternary salts of 4-aminopyridine (B3432731) with acetylenes, suggesting that substituted pyridines (like 4-aminopyridine) can be used to introduce functional groups at specific positions of the indolizine ring during its formation. japsonline.comjapsonline.com
Pyrrole-Derived Approaches
While the synthesis of indolizines most widely utilizes pyridine derivatives as starting materials, approaches based on pyrrole (B145914) derivatives are also significant, particularly with the increasing availability of functionalized pyrroles. rsc.orgrsc.org These methods typically involve building the pyridine ring onto a suitably functionalized pyrrole. One such approach involves the facile cycloaromatization of 2-acetylpyrrole (B92022) derivatives, which provides a new synthetic route to indolizines with various substituents on the pyridine moiety. organic-chemistry.org Another method involves the [5+1] annulative construction of the pyridine ring from a pyrrole derivative and 2-hydroxyacetophenone (B1195853) in the presence of a base like Cs2CO3, allowing for multi-functionalization of the pyridine motif of indolizine. bohrium.com
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like indolizines by combining three or more starting materials in a single step. researchgate.netresearchgate.net These reactions are particularly useful for generating diverse libraries of substituted indolizines. researchgate.net
Condensation reactions are key steps in many MCR strategies for synthesizing polysubstituted indolizines. One approach involves the reaction of pyridinium salts (or quinolinium salts), olefinic acids, and 1,2-dichloroethane (B1671644) in a multicomponent fashion to yield 1,3-di- and 1,2,3-tri-substituted indolizines. cdnsciencepub.com This method is transition metal-free and proceeds smoothly under optimized conditions, often utilizing a base like DBU and an oxidant such as K2S2O8. cdnsciencepub.com Another condensation-based MCR involves the reaction of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions catalyzed by copper, followed by oxidative decarboxylation and dehydrogenative aromatization. organic-chemistry.org Furthermore, a novel metal-free radical reaction between enaminones and pyridines bearing an electron-withdrawing group at the C4 position can also lead to functionalized indolizines. rsc.org
Three-component reactions are a specific type of MCR that have been successfully applied to the synthesis of aminoalkyl indolizines, which are relevant to the this compound structure. One modification of a known approach involves a three-component reaction where a Knoevenagel adduct, formed in situ in the presence of an amine and a Zn-catalyst, reacts to produce 3-(aminoalkyl) derivatives in good yields. rsc.org Another method published in 2006 transformed 2-cyanomethylpyridine, aldehydes, and isonitriles into 3-alkylaminoindolizines. rsc.org More recently, a one-pot three-component reaction involving α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions using TEMPO as an oxidant has been developed for the synthesis of multisubstituted indolizines. organic-chemistry.org Specific to amino-substituted indolizines, an efficient synthesis of ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives has been described starting from 4-aminopyridine and phenacyl bromides, followed by reaction with electron-deficient acetylenes in the presence of potassium carbonate. japsonline.comaip.org
Transition Metal-Catalyzed Processes
Transition metal catalysis has revolutionized indolizine synthesis, allowing for the development of new pathways and access to diverse substitution patterns. rsc.orgresearchgate.net
C-H activation catalysis provides a powerful strategy for the direct functionalization and annulation reactions leading to indolizines. Rhodium(III) catalysis has been utilized in the C-H activation-annulation of pyrrole-substituted BODIPYs with alkynes, where the pyrrole acts as a directing group. rsc.org Rhodium catalysis has also been employed in the synthesis of partially reduced indolizine cores, often starting from unsaturated pyrrole derivatives. rsc.org An intramolecular cascade annulation triggered by Rh(III)-catalyzed sequential C(sp2)-H activation and C(sp3)-H amination has been reported for the synthesis of indolizinones. mdpi.com Copper(II) catalytic systems have also been developed, such as a CuBr2-based system for the synthesis of 1,2,3-tri(acyl)indolizines from acetophenones and pyridines. rsc.org Copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes provides an efficient route to indolizines. organic-chemistry.org Additionally, copper-catalyzed photoinduced radical domino cyclization of ynamides has been used to assemble the indolizinone moiety. mdpi.com
The Sonogashira coupling reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides, has been incorporated into synthetic routes towards indolizines and related structures. researchgate.netthieme-connect.com While primarily known for C-C bond formation, variations and tandem processes involving Sonogashira coupling have been developed for indolizine synthesis. One example is a palladium-catalyzed, multicomponent synthesis of indolizines from 2-bromopyridines, imines, carbon monoxide, and alkynes. nih.gov This reaction proceeds via the carbonylative formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov Another strategy involves a sequential palladium-catalyzed Sonogashira cross-coupling followed by iodine-mediated cyclization to synthesize 3-acylated indolizines. sci-hub.se Sonogashira coupling has also been used as a key step in the synthesis of indolizine-derived pentathiepines, involving the coupling between substituted 2-bromo- or 2-chloropyridines and a propynyl (B12738560) acetal, followed by a ring-closing reaction. semanticscholar.orgmdpi.com The Sonogashira reaction has also been successfully applied to the indolizine ring itself, for instance, the reaction of 2-tert-butyl-5-iodoindolizine with acetylenes to yield 5-ethynylindolizines. thieme-connect.com
Data Table:
| Synthetic Method | Starting Materials | Catalyst/Conditions | Product Type Examples | Relevant Section |
| Pyrrole Cycloaromatization | 2-Acetylpyrrole derivatives | - | Indolizines substituted on pyridine ring | 2.1.2 |
| Pyrrole Annulation | Pyrrole derivative, 2-hydroxyacetophenone | Cs2CO3 | Multi-functionalized indolizines | 2.1.2 |
| MCR (Pyridinium Salt-based) | Pyridinium salt, olefinic acid, 1,2-dichloroethane | DBU, K2S2O8 (Oxidant) | 1,3-di- & 1,2,3-tri-substituted indolizines | 2.1.3.1 |
| MCR (Condensation) | Pyridines, methyl ketones, alkenoic acids | Cu catalyst, Solvent-free | Functionalized indolizines | 2.1.3.1 |
| MCR (Enaminone-based) | Enaminones, 4-substituted pyridines | Metal-free, Radical reaction | Functionalized indolizines | 2.1.3.1 |
| Three-Component (Aminoalkyl) | Knoevenagel adduct, Amine | Zn-catalyst | 3-(Aminoalkyl)indolizines | 2.1.3.2 |
| Three-Component (Aminoalkyl) | 2-Cyanomethylpyridine, Aldehydes, Isonitriles | - | 3-Alkylaminoindolizines | 2.1.3.2 |
| Three-Component (Aminoindolizine) | 4-Aminopyridine, Phenacyl bromides, Acetylenes | K2CO3, DMF | Ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivs | 2.1.3.2 |
| C-H Activation (Rh(III)) | Pyrrole-substituted BODIPYs, Alkynes | Rh(III) catalyst | [b]-aryl fused BODIPYs | 2.1.4.1 |
| C-H Activation (Rh(III)) | Unsaturated pyrrole derivatives | Rh(III) catalyst | Partially reduced indolizine cores | 2.1.4.1 |
| C-H Activation (Rh(III)) | N-(Pivaloyloxy)benzamides, 2-alkynyl aldehydes | Rh(III) catalyst | 7-hydroxyisoindolo[2,1-b]isoquinolin-5(7H)-ones | 2.1.4.1 |
| C-H Activation (Cu(II)) | Acetophenones, Pyridines | CuBr2 catalyst | 1,2,3-Tri(acyl)indolizines | 2.1.4.1 |
| C-H Activation (Cu) | 2-Alkylazaarenes, Terminal alkenes | Cu catalyst | Indolizines | 2.1.4.1 |
| Sonogashira (MCR) | 2-Bromopyridines, Imines, CO, Alkynes | Pd catalyst | Indolizines | 2.1.4.2 |
| Sonogashira / Cyclization | Propargylated ethyl pyridineacetate, (Hetero)aryl halides | Pd catalyst (Sonogashira), Iodine (Cyclization) | 3-Acylated indolizines | 2.1.4.2 |
| Sonogashira / Ring Closure | Substituted 2-bromo/chloro-pyridines, Propynyl acetal | Sonogashira catalyst, Mo complex, Sulfur | Indolizine-derived pentathiepines | 2.1.4.2 |
| Sonogashira on Indolizine Ring | 2-tert-Butyl-5-iodoindolizine, Acetylenes | Pd catalyst, CuI, Et3N | 5-Ethynylindolizines | 2.1.4.2 |
Palladium and Copper Co-Catalysis in Complex Systems
Palladium and copper co-catalysis has proven effective in the synthesis of indolizines, often in tandem processes involving cross-coupling and cyclization. One such approach involves the reaction of propargyl amines or amides with heteroaryl bromides, utilizing a tandem Pd/Cu catalytic system to achieve coupling and cycloisomerization in a single step. This method has been successfully applied to the synthesis of 3-aminoindolizines and their analogues. researchgate.net For instance, a catalytic amount of PdCl₂(PPh₃)₂, CuI, and a stoichiometric amount of DBU in DMA have been reported as optimal conditions for the synthesis of indolizine derivatives from 2-bromopyridine (B144113) and propargylic amines, affording products in good to excellent yields. researchgate.net N,N-arylmethyl, arylallyl, and diaryl-substituted propargyl amines have shown to be superior substrates compared to dialkyl-substituted amines in this transformation. researchgate.net
Another application of palladium catalysis in indolizine synthesis is the carbonylative coupling of 2-bromopyridines, imines, and alkynes. This multicomponent reaction proceeds via the in situ formation of a reactive pyridine-based 1,3-dipole, which then undergoes cycloaddition with an alkyne. scispace.comrsc.org Carbon monoxide is incorporated into the intermediate dipole but is ultimately extruded as CO₂ to drive the formation of the indolizine ring. scispace.com This method allows for the modular synthesis of indolizines from readily available starting materials. scispace.comrsc.org
Copper catalysis, sometimes in conjunction with palladium, is also employed in cycloisomerization reactions leading to indolizines. ijettjournal.org For example, a copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates has been reported as an efficient route to C-1 oxygenated indolizines. organic-chemistry.org
Radical-Mediated Cyclization and Cross-Coupling
Radical-induced synthetic approaches have gained attention for indolizine synthesis due to their efficiency in constructing heterocyclic rings and C-C or C-X bonds. researchgate.net These methods often involve radical cyclization and cross-coupling sequences.
One strategy involves a copper/I₂-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and olefins. organic-chemistry.orgorganic-chemistry.org This method provides a straightforward access to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.orgorganic-chemistry.org Mechanistic studies suggest a radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization. organic-chemistry.org The reaction tolerates various styrene (B11656) derivatives and pyridine derivatives with electron-withdrawing groups. organic-chemistry.org
Another radical cascade cyclization/aromatization reaction mediated by B₂pin₂ has been developed for the synthesis of functionalized indolizines from enaminones and pyridines under metal-, external oxidant-, and base-free conditions. organic-chemistry.org Computational studies suggest that a radical-radical cross-coupling pathway is energetically more feasible than a Minisci-type radical addition route in some pyridine-boryl radical mediated reactions. 47.97.18
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods for indolizines is driven by the desire for more environmentally benign and cost-effective processes, avoiding potential metal contamination in products. researchgate.netacs.org
Base-Catalyzed Cascade Cyclizations
Base-catalyzed cascade cyclizations represent a significant approach in metal-free indolizine synthesis. One example is a domino Michael/Sɴ2/aromatization annulation of 2-pyridylacetates with bromonitroolefins. acs.orgnih.gov This method, promoted by inorganic bases like Na₂CO₃, provides functionalized indolizines in moderate to excellent yields. acs.org The reaction sequence involves a Michael addition, followed by an Sɴ2 reaction and subsequent aromatization. acs.orgnih.gov Scale-up reactions have demonstrated the practicality of this method. acs.org
Another base-mediated cascade reaction has been reported for the synthesis of hydroxy-substituted indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters. rsc.org This process involves an Sɴ2 substitution, condensation, and tautomerization sequence. rsc.org
Electrooxidative Annulations
Electrooxidative methods offer an environmentally benign approach to indolizine synthesis, utilizing electricity as the primary energy source and often avoiding external oxidants. acs.orgnih.govacs.org A novel electro-oxidative cascade cyclization reaction has been reported for the synthesis of heterocyclic substituted indolizine derivatives. acs.orgnih.gov This method, conducted under undivided electrolytic conditions, involves sp³ C-H bond functionalization and annulation. acs.orgacs.org The sole byproduct is molecular hydrogen. acs.orgnih.gov This approach has been applied to the synthesis of indolizines from quinazolinone, pyridine, and chalcone. researchgate.net
Decarboxylative Four-Component Reactions
Decarboxylative four-component reactions provide convergent routes to indolizines by assembling the core structure from multiple readily available starting materials while releasing carbon dioxide as a byproduct. One such strategy involves the reaction of pyridines, methyl ketones, and alkenoic acids catalyzed by copper bromide under solvent-free conditions and an oxygen atmosphere. acs.org This cascade process includes copper-catalyzed bromination, 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative aromatization. acs.org This method allows for the selective preparation of indolizines with various substitution patterns. acs.org
Another decarboxylative approach involves a four-component reaction of 2-aminopyridine, aldehyde, aryl iodide, and propiolic acid to synthesize imidazo[1,2-a]pyridines, which are structurally related to indolizines. researchgate.net While not directly yielding indolizines, this highlights the utility of decarboxylative strategies in constructing fused nitrogen heterocycles.
Cycloisomerization Transformations
Cycloisomerization reactions are valuable for constructing cyclic systems by rearranging the atoms of a single molecule. In indolizine synthesis, cycloisomerization transformations often involve the cyclization of pyridine derivatives containing unsaturated side chains. ijettjournal.orgchim.it
Metal-catalyzed cycloisomerization of propargylic pyridines and their derivatives is a common strategy. organic-chemistry.orgnih.gov Platinum(II)-catalyzed cycloisomerization or a tandem cyclization/1,2-migration of pyridine propargylic alcohols and derivatives can provide access to indolizines. nih.gov Copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates has also been shown to be an efficient route to C-1 oxygenated indolizines. organic-chemistry.org
Metal-free cycloisomerization approaches have also been explored. A catalyst-free, thermally induced cycloisomerization of tertiary propargylic alcohols has been reported for the synthesis of indolizinones. organic-chemistry.org This transformation can be expedited by microwave irradiation. organic-chemistry.org
Tandem reactions involving cycloisomerization and other processes are also employed. A Pd/Cu-catalyzed sequential cross-coupling/cycloisomerization of propargyl amines or amides with heteroaryl bromides allows for the one-step synthesis of 3-aminoindolizines. researchgate.net
While the provided search results discuss the synthesis of indolizines in general and some substituted derivatives, specific detailed data focusing solely on the synthesis of this compound using these exact methods is not explicitly available in a format suitable for detailed tables within the search snippets. The methods described are general approaches for constructing the indolizine core, and their applicability and specific conditions for synthesizing this compound would require further focused research literature. However, the principles and methodologies discussed are relevant to the potential synthesis of this compound through appropriate functionalization of the starting materials or the indolizine product.
Ring-Closing Reactions (e.g., Molybdenum-Mediated)
Ring-closing reactions are crucial steps in the construction of the indolizine nucleus. One notable approach involves the use of molybdenum-mediated reactions. For instance, the synthesis of certain indolizine-derived pentathiepines has been achieved through a sequence involving a Sonogashira coupling followed by a ring-closing reaction mediated by a molybdenum oxo-bistetrasulfido complex and elemental sulfur. mdpi.comresearchgate.netnih.govresearchgate.net This method simultaneously facilitates the formation of both the pentathiepine chain/ring and the indolizine ring. mdpi.comresearchgate.netnih.gov This molybdenum-mediated protocol has demonstrated broad applicability and tolerance for various functional groups in the starting materials. researchgate.net Another example involves the use of a Schrock molybdenum complex in a carbonyl-ene ring closing metathesis reaction for the synthesis of benzindolizinones, highlighting the utility of this metal in constructing fused nitrogen heterocycles. escholarship.org
Directed Synthesis of this compound and its Functionalized Analogues
The directed synthesis of this compound and its functionalized analogues requires specific strategies to ensure the correct placement of the amino group and other substituents on the indolizine core.
The introduction of an amino group at the C7 position of the indolizine core is a key step in the synthesis of this compound. While general methods for introducing amino groups onto aromatic and heteroaromatic systems exist, specific strategies are needed for the directed amination at C7 of the indolizine scaffold. Research into the functionalization of the indolizine core has explored various positions, with the C3 site often being more reactive. bohrium.com However, methods for introducing functional groups, including amino groups, at other positions are also being developed. The ability to introduce an amino group at different positions on heterocycles opens up possibilities for further functionalization. rsc.org
Synthetic strategies for this compound often involve the use of precursors already substituted at a position that will ultimately correspond to the C7 position of the indolizine ring. For example, approaches utilizing 7-substituted indoles or methoxy-pyridines as starting materials can be employed. While the provided search results did not directly detail the synthesis of this compound specifically from 7-substituted nitroindoles or methoxy-pyridines, they highlight the use of substituted pyridines and indoles in the synthesis of various indolizine derivatives. mdpi.comresearchgate.netnih.govrsc.orgrsc.orgacs.org For instance, nitroolefins have been reported to react with pyridinium ylides to synthesize polysubstituted indolizines. acs.org Additionally, the synthesis of indolizine derivatives from pyridines bearing substituents at various positions, including those meta to the aza group (which could correlate to the 7-position depending on the reaction pathway), has been explored. mdpi.comresearchgate.netnih.gov The use of 2-bromo-5-aminopyridine as a starting material in a Sandmeyer reaction to introduce a fluorine atom meta to the amino group (which would be analogous to a substituent that could lead to a C7 functionalization) demonstrates the potential of using substituted pyridines. mdpi.comresearchgate.netnih.gov
The application of green chemistry principles in the synthesis of indolizine derivatives, including this compound, is an active area of research. ijettjournal.orgscispace.com These principles aim to reduce or eliminate the use and generation of hazardous substances, improve efficiency, and minimize environmental impact. ijettjournal.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages such as reduced reaction times, higher yields, and improved purity compared to conventional heating methods. ijettjournal.orgscispace.comrsmraiganj.inconicet.gov.ar Microwave-assisted protocols have been successfully applied to the synthesis of various indolizine derivatives. scispace.comrsmraiganj.inconicet.gov.arsbq.org.br For example, microwave irradiation has been used in the one-pot synthesis of ethyl 3-substituted-7-methylindolizine-1-carboxylates. conicet.gov.ar Another study reported the microwave-assisted synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts. sbq.org.br
Employing aqueous media or solvent-free conditions aligns with green chemistry principles by reducing or eliminating the need for volatile organic solvents. rsc.orgrsc.orgscispace.comnih.govorganic-chemistry.orgresearchgate.net Several synthetic methods for indolizines and their derivatives have been developed using these environmentally friendly approaches. For instance, some reactions proceed efficiently under solvent-free conditions or in water. rsc.orgrsc.orgorganic-chemistry.orgresearchgate.net A gold-catalyzed multicomponent reaction for the synthesis of aminoindolizines has been reported to work effectively under solvent-free conditions or in water. researchgate.net Similarly, a metal-free intramolecular amination of allylic alcohols provides access to substituted indolizines in high yields using either aqueous hydrochloric acid solution or p-toluenesulfonic acid as the catalyst, or under solvent-free conditions. organic-chemistry.org Solvent-free grinding conditions have also been used for the synthesis of bis(indol-3-yl)methanes, a related class of compounds. scispace.com
Chemical Reactivity and Mechanistic Investigations of Indolizine and Indolizin 7 Amine
Electrophilic Aromatic Substitution (EAS) Pathways
Indolizines are highly reactive towards electrophilic aromatic substitution. chim.itnih.gov The electron-rich character of the pyrrole (B145914) ring facilitates these reactions. acs.orgnih.gov
Regioselectivity of Substitution (C1, C3, C6)
Electrophilic attack on indolizine (B1195054) typically occurs preferentially at the C3 position, followed by the C1 position. chim.itjbclinpharm.org This regioselectivity is supported by molecular orbital calculations, which indicate that C3 has the highest electron density, making it the most reactive site for electrophilic attack, followed by C1. jbclinpharm.org The stabilizing resonance energy of the pyridine (B92270) moiety also contributes to this observed selectivity. chim.it
While C1 and C3 are the primary sites for EAS, functionalization at other positions, such as C5, has been achieved through directed metalation approaches followed by reaction with electrophiles. chim.itresearchgate.net Functionalization at the C6 position has also been reported in certain synthetic strategies, such as tandem Knoevenagel-aldol cyclization pathways. colab.ws The C7 position, where the amine group is located in indolizin-7-amine, can also be a site of functionalization, although this is less commonly observed in typical electrophilic substitution of the parent indolizine. nih.gov
Influence of Substituents on Reactivity
Substituents on the indolizine core can significantly influence its reactivity and regioselectivity in EAS reactions. Electron-donating groups generally increase the reactivity towards electrophiles, while electron-withdrawing groups decrease it. The position of the substituent also plays a crucial role in directing the site of attack. For instance, the presence of electron-withdrawing groups at C1 and/or C3 positions is common in indolizines synthesized via certain [3+2] annulation methods. rsc.org
In the case of this compound, the presence of the electron-donating amine group at the C7 position is expected to activate the indolizine ring towards electrophilic attack. The activating effect of the amine group could potentially influence the regioselectivity, potentially increasing the electron density at positions ortho and para to the amine group (C6, C8, and possibly C5), in addition to the inherent reactivity at C1 and C3. However, specific studies on the substituent effects of a C7 amine on indolizine EAS regioselectivity were not found in the provided search results.
Nucleophilic Addition and Substitution Reactions
Indolizines generally show resistance to nucleophilic attack, contrasting with their high reactivity towards electrophiles. chim.itmsu.rust-andrews.ac.uk This is attributed to the electron-rich nature of the indolizine system. st-andrews.ac.uk However, nucleophilic substitution at certain positions, such as C5, has been observed for indolizines bearing additional electron-withdrawing groups at positions like C6 or C8. msu.ru
Oxidation and Reduction Pathways
Indolizines are known to be susceptible to oxidation, particularly upon exposure to air and light. acs.org Photooxygenation of indolizines can occur via a singlet oxygen mechanism, leading to different products depending on the solvent. acs.orgacs.orgnih.gov For instance, photooxygenation in methanol (B129727) can lead to C3-N bond cleavage and pyrrole ring opening, while in acetonitrile, a dioxetane intermediate may be formed. acs.orgacs.org
Reduction reactions of indolizines are also possible, although detailed mechanisms for this compound specifically were not found in the provided results.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Indolizines are known to participate in cycloaddition reactions, notably [3+2] and [8+2] cycloadditions. msu.rumdpi.comrsc.orgnih.gov The [3+2] cycloaddition of pyridinium (B92312) ylides with activated alkenes or alkynes is a widely used method for synthesizing indolizine derivatives. acs.orgrsc.orguaic.ro This reaction typically involves the formation of a pyridinium ylide, which acts as a 1,3-dipole and undergoes cycloaddition with a dipolarophile. acs.orgrsc.orguaic.rosinica.edu.tw The mechanism can involve electrophilic attack and ring closure. msu.ru
[8+2] cycloaddition reactions of indolizines with dienophiles, such as alkenes and acetylenes, are also known, leading to cycl[3.2.2]azine derivatives. msu.rumdpi.comnih.gov The mechanism of these reactions can be complex and may involve dipolar cycloaddition pathways. msu.rumdpi.com
Condensation and Mannich-Type Reactions
Indolizines can be involved in condensation and Mannich-type reactions. The Mannich reaction is a three-component reaction involving an enolizable carbonyl compound, an aldehyde, and an amine, leading to the formation of β-amino carbonyl compounds (Mannich bases). scribd.comwikipedia.orglscollege.ac.inbyjus.com The mechanism typically involves the formation of an iminium ion intermediate, which is then attacked by the enol form of the carbonyl compound. scribd.comwikipedia.orglscollege.ac.inbyjus.com
While the general Mannich reaction is well-established, specific examples involving this compound as the amine component or as a substrate undergoing Mannich-type functionalization were not explicitly detailed in the provided search results. However, given that indolizine itself can be considered an electron-rich heterocycle, it could potentially participate in reactions analogous to those observed for other electron-rich aromatic systems like pyrrole and indole (B1671886) in Mannich-type reactions, where functionalization typically occurs at the most reactive positions (C1 and C3 for indolizine). lscollege.ac.in The presence of the amine group at C7 in this compound might also influence its participation in condensation or Mannich-type processes, potentially acting as a nucleophile or influencing the reactivity of the ring carbons.
Data Table: Regioselectivity in Electrophilic Aromatic Substitution of Indolizine
| Position | Relative Reactivity | Notes |
| C3 | Highest | Most favorable site for electrophilic attack based on electron density and MO calculations. jbclinpharm.org |
| C1 | High | Second most reactive site. jbclinpharm.org |
| C5 | Lower | Functionalization possible via directed metalation. chim.itresearchgate.net |
| C6 | Lower | Functionalization observed in specific synthetic routes. colab.ws |
| C7 | Lower | Potential site of functionalization, influenced by substituents. nih.gov |
Reactivity of the 7-Amino Group and its Transformations
The indolizine ring system is known to be an electron-rich aromatic heterocycle, with positions C1 and C3 being particularly susceptible to electrophilic attack due to the distribution of electron density rhhz.netchim.it. The presence of an amino group at the 7-position of the indolizine core introduces a significant functional handle with its own inherent reactivity, characteristic of aromatic amines. However, detailed research findings and specific data tables focusing solely on the reactivity and transformations of the amino group at the 7-position of this compound are limited within the provided literature.
General transformations typical of aromatic amines include reactions such as acylation, alkylation, diazotization, condensation with carbonyl compounds, oxidation, and the formation of derivatives like amides and sulfonamides acs.org. The amino group can act as a nucleophile, and its reactivity can be influenced by the electronic properties of the attached aromatic system and any other substituents present.
While specific studies on the 7-amino group were not extensively detailed in the search results, the literature provides insights into the behavior of amino groups on indolizine systems generally. For instance, amino groups have been observed to act as leaving groups in certain indolizine cyclization reactions jbclinpharm.org. The synthesis of aminoindolizines, including those with amino groups at the 1 or 3 positions, is well-documented through various multi-component reactions and cyclization strategies rhhz.netacs.orgresearchgate.netinformahealthcare.comrsc.orgorganic-chemistry.orgresearchgate.nettandfonline.comresearchgate.net. These synthetic routes often involve the formation of the indolizine core with the amino function already incorporated from a starting material, rather than focusing on the subsequent reactions of the amino group on the pre-formed indolizine ring.
The transformation of functional groups elsewhere on the indolizine ring can also lead to the formation of amino groups. For example, 3-aminoindolizines have been synthesized by the reduction of corresponding 3-nitroso, 3-nitro, or 3-azo derivatives rsc.org. This demonstrates interconversion of functional groups on the indolizine core, but not the specific reactivity of a pre-existing 7-amino group.
Given the available information, specific detailed data tables exclusively illustrating the yields and conditions for various transformations of the 7-amino group in this compound could not be compiled from the provided sources. The reactivity of this functional group would be expected to participate in typical amine reactions, potentially with nuances dictated by the electronic environment of the indolizine core and the specific reaction conditions employed. Further dedicated research would be required to fully elucidate the comprehensive reactivity profile of the 7-amino group in this compound.
Advanced Derivatization and Scaffold Functionalization
Introduction of Orthogonal Functional Groups (e.g., Esters, Oximes, Alkynes)
The introduction of orthogonal functional groups onto the indolizine (B1195054) scaffold is a key strategy for creating versatile building blocks for further chemical transformations and bioconjugation. Research has demonstrated the successful incorporation of various orthogonal groups, including esters, amines, oximes, and alkynes, at different positions of the indolizine ring. acs.orgnih.govresearchgate.netresearchgate.net These functional groups can be selectively addressed using compatible chemical reactions, allowing for the modular assembly of complex molecules. For instance, indolizine cores derivatized with esters, oximes, and alkynes have been utilized as polyfunctional scaffolds in the synthesis of drug conjugates. acs.orgnih.govresearchgate.net
Pre- and Post-Synthetic Modification Strategies at C1, C3, and C7
Functionalization of the indolizine core can be achieved through strategies applied either before the formation of the indolizine ring (pre-functionalization) or after its construction (post-functionalization). acs.orgnih.gov Both approaches offer distinct advantages in terms of accessibility to diverse substitution patterns. The C1, C3, and C7 positions of the indolizine ring are particularly relevant for functionalization, as highlighted in various studies. acs.orgnih.govusp.brnih.govresearchgate.net
Pre-functionalization typically involves using appropriately substituted starting materials, such as pyridines, alkylating agents, or activated alkynes, which already bear the desired functional groups. acs.orgnih.gov The choice of starting materials dictates the initial substitution pattern on the indolizine core.
Post-functionalization strategies allow for the modification of the pre-formed indolizine scaffold. This approach is often more versatile, enabling the introduction of a wider variety of functional groups and allowing for late-stage diversification. acs.orgnih.govnih.govresearchgate.net Directed metalation using bases like lithium amides and Mg bases complexed with LiCl has been employed for regioselective functionalization at positions like C2, C3, or C5. usp.br C−H functionalization reactions, including borylation catalyzed by iridium complexes, have also been developed for efficient modification of indolizines. usp.brcolab.wsresearchgate.net While C3 is known to be the most nucleophilic position and readily undergoes electrophilic substitution, methods for functionalizing the less reactive C1 and C7 positions have also been explored. usp.brnih.govresearchgate.net For example, late-stage functionalization at the C1 position has been achieved through reactions such as thiolation, trifluoroacetylation, and oxidative coupling. nih.gov The introduction of functional groups at position 7 has also been demonstrated through the synthesis of 7-acetyl- and 7-carboxamidoindolizines as multifunctional platforms. acs.orgnih.gov
Synthesis of Polyfunctional Indolizine Scaffolds
The synthesis of polyfunctional indolizine scaffolds, bearing multiple reactive groups, is crucial for their application in diverse fields, including medicinal chemistry and materials science. acs.orgnih.govresearchgate.netthieme-connect.com Various synthetic strategies have been developed to achieve this, often involving the judicious selection of reaction conditions and starting materials. One approach involves the design of synthetic procedures that allow for the introduction of different functional groups at specific positions through a combination of pre- and post-functionalization steps. acs.orgnih.gov Directed metalation techniques have also proven effective in accessing polyfunctional indolizines by allowing reactions with various electrophiles. thieme-connect.com The development of efficient and versatile synthetic methods for polyfunctional indolizines remains an active area of research.
Development of Complex Indolizine Frameworks
Beyond simple substitution, research has focused on constructing more complex molecular architectures based on the indolizine core. This includes the synthesis of indolizine-containing bisheterocycles and frameworks with intricate substitution patterns. rsc.orgresearchgate.netnih.gov Novel synthetic methodologies, such as TBACN-mediated benzannulation of propargyl units and metal-catalyzed cyclization reactions, have enabled access to complex indolizine frameworks. rsc.orgresearchgate.netnih.govresearchgate.net These methods often involve cascade reactions and domino processes that efficiently build molecular complexity from simpler precursors. researchgate.netnih.govresearchgate.net The development of such strategies is driven by the potential for these complex structures to exhibit unique chemical and biological properties.
Utilization in Constructing π-Expanded Indolizine Analogues
π-Expanded indolizine analogues, where the conjugated π-system of the indolizine core is extended, have garnered interest due to their altered electronic and optical properties. nih.govrsc.orgacs.orgrsc.org These expanded systems are often synthesized by merging the indolizine moiety with other aromatic or heteroaromatic rings. acs.org Scalable synthetic protocols have been developed to produce a range of π-expanded derivatives, allowing for the investigation of the relationship between structure and optoelectronic properties. acs.org Benzannulation at specific positions of the indolizine or the fused ring systems is a common strategy for constructing these π-expanded analogues. acs.org
Formation of Fused and Multi-cyclic Indolizine Systems (e.g., Bis-indolizines, Cyclazines)
The indolizine scaffold can serve as a building block for the construction of fused and multi-cyclic systems, such as bis-indolizines and cyclazines. rsc.orgnih.govescholarship.org These structures feature multiple ring systems incorporating one or more indolizine units. Bis-indolizines contain two indolizine cores linked together, while cyclazines are a class of fused heterocyclic systems that can be formed by the annulation of indolizines with other cyclic systems, often involving [8+2] cycloaddition reactions with alkynes or alkenes. nih.gov Methodologies for synthesizing these fused systems include metal-catalyzed reactions and cycloaddition strategies. rsc.orgnih.govrsc.org The formation of bis-cyclazinylethanes from bis-indolizinylethanes exemplifies the construction of more complex multi-cyclic structures derived from indolizines. nih.gov
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides insights into the chemical environment of atomic nuclei, particularly protons (¹H) and carbon-13 (¹³C).
In the case of indolizin-7-amine, a hypothetical ¹H-NMR spectrum would exhibit distinct signals for the protons attached to the carbon atoms of the indolizine (B1195054) ring system and the protons of the amino (-NH₂) group. The chemical shifts (δ values) of these signals are influenced by the electron density distribution within the molecule, which is affected by the fused aromatic rings and the presence of the electron-donating amino group at the 7-position. Protons on the indolizine core would typically resonate in the aromatic region of the spectrum. The signal for the amino protons would likely appear as a broad singlet, its position being dependent on factors such as solvent and concentration due to exchange phenomena. The coupling patterns (multiplicity) observed for the ring protons would provide crucial information about their relative positions and connectivity within the indolizine framework.
Similarly, a hypothetical ¹³C-NMR spectrum of this compound would display signals for each chemically distinct carbon atom. The chemical shifts of these carbon signals are indicative of their hybridization state and the nature of neighboring atoms and functional groups. Carbons directly bonded to the ring nitrogen atoms or the carbon bearing the amino group would be expected to resonate at characteristic downfield positions. The number of signals in the ¹³C-NMR spectrum would correspond to the number of unique carbon environments in the molecule. Techniques such as DEPT NMR could be used to differentiate between methyl, methylene, methine, and quaternary carbon atoms.
While specific NMR data for this compound were not found in the surveyed literature, NMR spectroscopy is routinely applied to characterize indolizine derivatives, providing definitive evidence for their proposed structures by analyzing chemical shifts, coupling constants, and signal multiplicities google.com.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass Spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the precise elemental formula.
For this compound, MS analysis would typically reveal a molecular ion peak, corresponding to the protonated molecule ([M+H]⁺) or the molecular ion ([M]⁺), depending on the ionization method used. This peak directly provides the molecular weight of the compound. HRMS would be employed to determine the exact mass of the molecular ion, which can then be used to calculate the elemental composition, confirming the molecular formula of this compound.
Furthermore, the fragmentation pattern observed in the mass spectrum, generated by the dissociation of the molecular ion into smaller fragment ions, provides structural information. The characteristic fragmentation pathways of the indolizine ring system and the influence of the amino substituent at the 7-position would lead to specific fragment ions, aiding in the confirmation of the molecular structure.
Although specific MS and HRMS data for this compound were not located, these techniques are standard for the characterization of indolizine compounds and their derivatives, successfully used to verify their molecular weights and elemental compositions google.com.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which causes the molecule's bonds to vibrate. The frequencies at which absorption occurs are characteristic of specific functional groups and chemical bonds within the molecule.
For this compound, an IR spectrum would be expected to show characteristic absorption bands. The presence of the primary amino group (-NH₂) would give rise to N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.. The exact position and intensity of these bands can be influenced by hydrogen bonding. C-H stretching vibrations of the aromatic indolizine ring would be observed in the region above 3000 cm⁻¹.. Vibrations associated with the bending modes of N-H and C-H bonds, as well as the stretching and bending modes of the bonds within the indolizine ring system, would contribute to the complexity of the spectrum, particularly in the fingerprint region (below 1500 cm⁻¹)..
While specific IR data for this compound was not found in the surveyed literature, IR spectroscopy is commonly used in the characterization of indolizine derivatives to identify the presence of key functional groups google.com.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional structure of a molecule in the crystalline solid state. It provides detailed information about atomic positions, bond lengths, bond angles, and torsional angles, as well as the arrangement of molecules within the crystal lattice. This technique requires the compound to form suitable single crystals.
Determination of Molecular Conformation and Geometry
If a single crystal of this compound were successfully analyzed by SCXRD, the resulting electron density map would allow for the unambiguous determination of its molecular structure. This would include precise measurements of all bond lengths and angles within the indolizine ring system and involving the amino group, providing a detailed picture of the molecule's geometry. The analysis would also reveal the conformation of the this compound molecule in the solid state, including the spatial orientation of the amino group relative to the fused bicyclic system. The planarity or any deviations from planarity of the indolizine core in the crystalline environment could also be accurately determined.
SCXRD has been successfully applied to determine the molecular structures of various indolizine derivatives, confirming their connectivity, stereochemistry, and conformation in the solid state google.com.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonds, Packing Patterns)
Beyond the molecular structure, SCXRD analysis provides critical information about how this compound molecules interact with each other in the crystal lattice. The arrangement of molecules in the crystal is known as the packing pattern. Intermolecular forces, such as hydrogen bonds, van der Waals interactions, and potentially pi-pi stacking interactions between the aromatic indolizine rings, play a significant role in dictating this packing arrangement and stabilizing the crystal structure.
Studies on related indolizine compounds and other organic molecules have demonstrated the importance of hydrogen bonding and other weak intermolecular forces in influencing crystal packing and solid-state properties.
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a fundamental computational method widely applied to study the electronic structure of molecules like indolizine (B1195054) derivatives. DFT calculations can determine optimized molecular geometries, analyze frontier molecular orbitals (HOMO and LUMO), and predict electronic properties. For amino-substituted indolizines, DFT has been used to investigate how the presence of an amino group and other substituents influences the electronic structure, impacting properties such as photophysical behavior nih.govresearchgate.netua.es. Studies employing DFT have explored the electronic structure response to different substitutions on the indolizine core, demonstrating the sensitivity of the electronic properties to chemical modifications mdpi.comnih.govresearchgate.net. Furthermore, time-dependent DFT (TD-DFT) calculations are utilized to study excited states and predict absorption and emission spectra, aiding in the design of fluorescent indolizine-based compounds ua.esacs.org. These calculations can provide crucial information about the nature of electronic transitions and the effect of environmental factors, such as protonation, on these transitions ua.es. DFT calculations have also been employed in the study of reaction mechanisms involving indolizine derivatives researchgate.netresearchgate.net.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing dynamic insights into conformational changes and interactions. In the context of indolizine derivatives, MD simulations are frequently used to assess the stability of protein-ligand complexes identified through docking studies malariaworld.orgnih.govresearchgate.netmalariaworld.org. These simulations can reveal the persistence of key interactions over time and provide a more realistic representation of the binding event in a dynamic environment malariaworld.orgmalariaworld.org. MD simulations can also offer details about the specific amino acid residues involved in stabilizing the interaction between an indolizine derivative and its target protein, highlighting the role of various forces, including hydrophobic interactions malariaworld.orgmalariaworld.org.
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the binding pose and affinity of small molecules (ligands) to a macromolecular target, typically a protein. This method is extensively applied to indolizine derivatives to identify potential biological targets and understand the nature of their interactions eurekaselect.commalariaworld.orgnih.govmdpi.comresearchgate.netmdpi.comtandfonline.comresearchgate.netnih.gov. Docking studies have been performed with various indolizine compounds against diverse protein targets, including enzymes relevant to different diseases or biological processes malariaworld.orgmalariaworld.orgnih.govmdpi.comtandfonline.com. These studies predict how a ligand fits into the binding site of a protein and identify the specific amino acid residues that interact with the ligand through hydrogen bonds, pi-pi stacking, hydrophobic contacts, and other forces mdpi.comtandfonline.comnih.gov. Molecular docking serves as a valuable tool in the initial stages of drug discovery and mechanistic studies, suggesting potential modes of action for indolizine derivatives malariaworld.org.
Binding Affinity Predictions (e.g., MM/PBSA, MM/GBSA)
To obtain more accurate estimates of binding free energies, computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to trajectories obtained from MD simulations. These methods calculate the free energy difference between the bound and unbound states of the ligand and protein, taking into account solvation effects. Studies on indolizine derivatives interacting with target proteins have utilized MM/PBSA and MM/GBSA calculations to refine binding affinity predictions and provide a more quantitative measure of the strength of the interaction nih.gov. These calculations contribute to a more comprehensive understanding of the thermodynamics of ligand binding.
Conformational Analysis and Stability Studies
Computational methods are crucial for exploring the conformational landscape of indolizine derivatives and evaluating the relative stability of different conformers rsc.orgresearchgate.netresearchgate.net. Conformational analysis helps in understanding the flexibility of the molecule and identifying the low-energy conformations that are likely to be present in solution or when bound to a target rsc.orgresearchgate.net. These studies can involve techniques like systematic conformational searching or molecular dynamics simulations rsc.orgresearchgate.net. Computational studies have investigated the impact of molecular conformation on the biological activity and binding interactions of indolizine derivatives researchgate.netijper.org. For example, docking studies have suggested that specific conformations, such as a cis configuration in certain indolizines, can be particularly stable and favorable for binding to protein targets ijper.org. Crystallographic data, when available, can also be used in conjunction with computational methods to validate and inform conformational analysis tandfonline.comnih.govdntb.gov.ua.
Prediction of Reaction Mechanisms and Regioselectivity
Computational chemistry, particularly using DFT, is a powerful approach for investigating the mechanisms of chemical reactions involving indolizine derivatives and predicting their regioselectivity researchgate.netresearchgate.netacs.orgresearchgate.net. By calculating the energies of reactants, transition states, intermediates, and products, computational studies can map out reaction pathways and determine the most energetically favorable routes researchgate.netacs.orgresearchgate.net. This allows for a detailed understanding of the elementary steps involved in the formation or transformation of indolizine scaffolds researchgate.netacs.org. DFT calculations have been applied to elucidate the mechanisms of various reactions, including cycloadditions and cyclizations, providing insights into factors that govern regioselectivity and the role of catalysts researchgate.netacs.orgresearchgate.netrsc.org.
Indolizin 7 Amine Derivatives As Versatile Building Blocks in Synthesis
Role in the Assembly of Complex Organic Compounds
The indolizine (B1195054) nucleus is a core structural motif found in numerous indolizidine alkaloids, a class of natural products known for their diverse biological activities. rsc.orgjbclinpharm.org Consequently, the synthesis of functionalized indolizines is a key strategy for accessing these complex molecular targets. While the indolizine framework is a recognized precursor for many alkaloids, the direct use of indolizin-7-amine as a starting point for the total synthesis of such complex natural products is not extensively documented in recent literature. nih.govnih.gov
However, the strategic importance of functionalization on the indolizine core, including at the 7-position, is evident in the synthesis of other complex bioactive molecules. For instance, researchers have identified indolizines fused with a seven-membered lactone ring as a promising scaffold for new anticancer agents. nih.gov Through modular synthetic sequences, libraries of these complex lactones have been prepared and evaluated for their antiproliferative activity. The synthesis of these intricate structures highlights the capacity of the indolizine core to serve as a foundation for molecules with significant molecular complexity, a property often associated with improved physicochemical properties and selectivity in drug discovery. nih.gov Further late-stage functionalization of the indolizine core in these compounds has led to analogues with significantly enhanced potency. nih.gov
The assembly of these complex structures often relies on the strategic introduction of various functional groups onto the indolizine skeleton, which can then be elaborated into more complex ring systems or side chains.
Table 1: Examples of Complex Organic Compounds Derived from Indolizine Scaffolds
| Compound Class | Core Scaffold | Key Synthetic Strategy | Resulting Complexity | Reference |
|---|---|---|---|---|
| Indolizidine Alkaloids | Indolizine | Cyclization and reduction strategies | Fused bicyclic systems | rsc.orgjbclinpharm.org |
| Anticancer Agents | Indolizine-Lactone | Modular synthesis, late-stage functionalization | Fused seven-membered lactone ring | nih.gov |
Scaffold Design for Chemical Probes and Tools
The indolizine core, particularly when functionalized at multiple positions, serves as an excellent platform for the design of chemical probes and tools for applications in chemical biology. nih.gov The inherent fluorescence of many indolizine derivatives makes them particularly attractive for developing probes for bioimaging. rsc.orgmdpi.com The functionalization at the 1, 3, and 7-positions has proven to be a versatile strategy for creating polyfunctional scaffolds with orthogonal reactive groups. nih.gov
Research has focused on the chemistry of 7-acetyl- and 7-carboxamidoindolizines as multifunctional platforms. nih.govsemanticscholar.org These scaffolds can be decorated with various orthogonal groups such as esters, amines, alkynes, and oximes through either pre- or post-functionalization strategies. This versatility allows for the attachment of different molecules of interest, such as biotin (B1667282) for affinity chromatography or fluorophores for imaging. nih.govbohrium.com
A key application of this scaffold design is the synthesis of drug-biotin conjugates. For example, a biotin-tagged version of the antiangiogenic drug COB223 was synthesized using a 1,3,7-trifunctionalized indolizine scaffold. This chemical tool was then immobilized on avidin-agarose to perform affinity chromatography experiments aimed at identifying the drug's protein targets. nih.gov The success of this approach confirms that the indolizine scaffold can be effectively used to create chemical probes without impeding the interaction between the drug and its target proteins. nih.gov
Furthermore, the electronic properties of the substituent at the C-7 position play a crucial role in tuning the photophysical properties of indolizine-based fluorophores. mdpi.com By introducing various electron-withdrawing groups at this position, the emission wavelength can be systematically shifted, resulting in a range of colors from blue to orange. This tunability has enabled the development of novel fluorescent pH sensors based on the intramolecular charge transfer (ICT) process within the indolizine scaffold. mdpi.com
Table 2: Functionalization of Indolizine Scaffolds for Chemical Probes
| Position | Functional Group Introduced | Purpose/Application | Resulting Tool | Reference |
|---|---|---|---|---|
| C-7 | Acetyl, Carboxamido | Anchor for orthogonal groups | Multifunctional scaffold | nih.gov |
| C-1 | Propargylcarbamoyl (Alkyne) | "Clickable" handle for bioconjugation | Biotin-tagged drug conjugate | nih.gov |
| C-7 | Oxime ether (from Acetyl) | Introduction of diversity | Tripodal scaffold | nih.govsemanticscholar.org |
Enabling Synthesis of Diverse Functionalized Heterocycles
The indolizine core, and specifically derivatives with a functional handle at the 7-position, can be used as a building block to construct a variety of other functionalized heterocyclic systems. The reactivity of the indolizine ring system, combined with the directing or reactive nature of a 7-amino group (or its derivatives), opens pathways to more complex, fused heterocyclic structures.
A notable example is the use of a 7-dimethylamino-substituted indolizine in an [8π+2π] cycloaddition reaction. The electron-donating nature of the amino group enhances the reactivity of the indolizine system as an 8π component. For instance, 7-NMe2-indolizine undergoes a cycloaddition reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a cycl[3.2.2]azine derivative. nih.gov This transformation effectively builds a new six-membered ring onto the indolizine framework, creating a more complex polycyclic aromatic system.
Beyond cycloadditions, functional groups at the 7-position are key for introducing a wide array of substituents, thereby generating libraries of diverse heterocycles for biological screening. Although direct reactions of the 7-amino group are not widely reported, the introduction of other functionalities at this position, which could be derived from a nitro or halo precursor (and subsequently converted to an amine), is common. For example, indolizine derivatives with pyridinium-4-yl, acetyl, or methoxy (B1213986) substituents at the 7-position have been synthesized and shown to possess antiproliferative activity against various cancer cell lines. mdpi.com This demonstrates that the 7-position is a critical site for modification to modulate the biological properties of the indolizine scaffold. The synthesis of these derivatives often involves multi-component reactions or cycloaddition strategies where the initial pyridine (B92270) derivative already bears the desired substituent at the corresponding position. mdpi.comorganic-chemistry.org
Table 3: Synthesis of Fused/Functionalized Heterocycles from 7-Substituted Indolizines
| Starting Indolizine Derivative | Reagent/Reaction Type | Resulting Heterocycle/Product | Significance | Reference |
|---|---|---|---|---|
| 7-NMe2-indolizine | Dimethyl acetylenedicarboxylate (DMAD) / [8π+2π] Cycloaddition | Cycl[3.2.2]azine derivative | Construction of a new fused heterocyclic system | nih.gov |
| Indolizine precursor with C-7 substituent | 1,3-Dipolar Cycloaddition | 7-Acetyl-indolizine | Introduction of a key functional group for further derivatization | mdpi.com |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Pathways
While classical methods like the Chichibabin and Scholtz reactions have been foundational, the demand for structurally diverse and complex indolizine (B1195054) derivatives necessitates the development of more versatile and efficient synthetic strategies. rsc.orgresearchgate.net A primary goal is to move beyond traditional multi-step syntheses towards more streamlined one-pot and multicomponent reactions. nih.govresearchgate.net These approaches enhance efficiency by reducing the number of isolation and purification steps, saving time and resources.
Emerging trends in this area include:
Transition Metal Catalysis: The use of catalysts based on palladium, copper, gold, and rhodium has opened new avenues for constructing the indolizine core. rsc.orgresearchgate.netorganic-chemistry.org These methods often proceed under mild conditions and allow for the formation of substitution patterns that are difficult to achieve with classical methods. rsc.orgresearchgate.net Future work will likely focus on discovering new catalytic systems with higher turnover numbers, broader substrate scopes, and improved regioselectivity.
Radical-Induced Syntheses: Radical cyclization and cross-coupling reactions are gaining prominence as powerful tools for indolizine synthesis. rsc.orgresearchgate.net These approaches offer unique advantages, including high atom- and step-economy and the ability to construct complex molecular architectures efficiently. rsc.org
Domino and Cascade Reactions: Designing reactions where multiple bonds are formed in a single, uninterrupted sequence (a domino or cascade reaction) is a major goal. nih.gov For instance, a metal-free domino Michael/SN2/aromatization annulation has been developed for the rapid construction of functionalized indolizines. nih.gov
C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy that avoids the need for pre-functionalized starting materials. chim.itresearchgate.net Applying this to pyridine (B92270) or pyrrole (B145914) precursors could provide direct access to substituted indolizines, and future research will aim to improve the selectivity and efficiency of these transformations. researchgate.net
| Synthetic Strategy | Description | Key Advantages |
| Multicomponent Reactions | Three or more reactants combine in a single operation to form the product. | High efficiency, atom economy, reduced waste. |
| Transition Metal Catalysis | Utilizes catalysts (e.g., Pd, Cu, Au) to facilitate cyclization and coupling reactions. | Mild reaction conditions, access to diverse substitution patterns. rsc.orgresearchgate.net |
| Radical Cyclization | Employs radical intermediates to construct the heterocyclic ring system. | Efficient C-C bond formation, high step-economy. rsc.org |
| Domino/Cascade Reactions | A series of intramolecular reactions occur sequentially in one pot. | Rapid increase in molecular complexity, operational simplicity. nih.gov |
Targeted Functionalization for Advanced Materials and Probes
The unique photophysical properties of the indolizine core make it an attractive scaffold for the development of advanced materials and chemical probes. researchgate.netchim.it Research is increasingly focused on the rational design and targeted functionalization of indolizine derivatives to tailor their properties for specific applications.
Key areas of development include:
Fluorescent Probes and Sensors: Indolizine derivatives exhibit strong fluorescence, which can be modulated by introducing specific functional groups. chim.itresearchgate.net This has led to their use as fluorescent sensors for detecting volatile organic compounds (VOCs), ions like sulfite, and for bioimaging applications such as labeling lipid droplets in cells. researchgate.netrsc.orgdiscovery.csiro.au Future efforts will focus on creating probes with higher sensitivity, selectivity, and "turn-on" fluorescence responses for real-time biological imaging. rsc.org
Optoelectronic Materials: The π-conjugated system of indolizine is ideal for applications in organic electronics. chim.it Researchers are exploring their use as dyes in dye-sensitized solar cells (DSSC) and as electroluminescent materials in organic light-emitting devices (OLEDs). rsc.orgchim.it Targeted functionalization aims to tune the absorption and emission wavelengths, as well as the charge transport properties, to maximize device performance. researchgate.net
Medicinal Chemistry Scaffolds: Indolizines are considered "privileged scaffolds" in drug discovery. nih.gov Late-stage functionalization, where complex modifications are introduced at the final steps of a synthesis, is a powerful strategy for rapidly generating libraries of analogues to optimize biological activity. nih.govrsc.org This approach has been used to enhance the anticancer properties of indolizine lactones, and future work will apply it to develop agents for other diseases. nih.gov
Deeper Understanding of Reaction Mechanisms and Reactivity Profiles
A fundamental understanding of how indolizine-forming reactions proceed and how the indolizine ring reacts is crucial for the rational design of new synthetic methods and molecules. The indolizine ring is a π-electron-rich system, making it reactive towards electrophilic substitution. researchgate.netchim.it
Future research will likely concentrate on:
Mechanistic Elucidation: Detailed studies using kinetics, isotopic labeling, and computational modeling are needed to clarify the mechanisms of both established and newly developed synthetic reactions. researchgate.netnih.gov For example, understanding the precise role of the catalyst in transition metal-mediated reactions can lead to the design of more efficient catalysts. researchgate.net
Reactivity Mapping: While it is known that indolizines readily undergo electrophilic substitution, a more comprehensive map of the regioselectivity based on the electronic nature of substituents on the ring is needed. chim.it This will enable more predictable and controlled functionalization of the indolizine core.
Exploring Cycloaddition Reactions: The indolizine nucleus can participate in cycloaddition reactions, a reactivity profile that is comparatively less explored than simple electrophilic substitution. chim.it Deeper investigation into these reactions could unlock novel pathways to complex fused heterocyclic systems.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational chemistry and experimental synthesis is transforming materials and drug discovery. frontiersin.orgnih.gov This integrated approach accelerates the discovery process by allowing for the in silico screening of candidates before committing to resource-intensive laboratory synthesis.
Emerging trends in this domain include:
Predictive Catalysis: Theoretical calculations and density functional theory (DFT) can be used to predict the outcome of reactions and determine the suitability of different catalysts, guiding experimental efforts. researchgate.net Computational analysis has been used to reveal the pathway for boryl-radical-enabled indolizine synthesis. researchgate.net
Computer-Aided Drug Design (CADD): For medicinal chemistry applications, molecular docking studies can predict how indolizine derivatives will bind to biological targets like enzymes or receptors. mdpi.com Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis helps to predict the drug-like properties of new compounds, prioritizing the synthesis of candidates with the highest chance of success. mdpi.com
Rational Design of Materials: Computational models can predict the photophysical properties (e.g., absorption and emission spectra) of new indolizine-based dyes and fluorescent probes, guiding the design of molecules with desired optical characteristics. staempflirecht.ch This reduces the trial-and-error nature of developing new materials. nih.gov
Expansion of Sustainable and Environmentally Benign Synthetic Strategies
The principles of green chemistry are becoming increasingly important in organic synthesis, and the production of indolizines is no exception. scispace.com The focus is on reducing the environmental impact of chemical processes by minimizing waste, avoiding hazardous solvents, and using renewable resources. ijettjournal.orgresearchgate.net
Future research in green synthesis of indolizines will emphasize:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild, aqueous conditions. nih.gov For example, lipases from Candida antarctica have been successfully used as biocatalysts for the one-pot synthesis of indolizines in water. nih.govnih.gov
Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are being used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. scispace.comtandfonline.com This reduces energy consumption and the formation of byproducts. tandfonline.com
Green Solvents and Solvent-Free Reactions: A major goal is to replace hazardous organic solvents with environmentally benign alternatives like water or to eliminate the solvent altogether. organic-chemistry.orgresearchgate.net Successful solvent-free syntheses of indolizine derivatives have been reported, often using sustainable catalysts like citric acid. researchgate.net
Photocatalysis: Visible light-enabled reactions represent a green and sustainable approach, using light as a clean energy source to drive chemical transformations under metal-free conditions. rsc.org
| Green Chemistry Approach | Description | Example in Indolizine Synthesis |
| Biocatalysis | Use of enzymes to catalyze reactions. | Candida antarctica lipase (B570770) used in aqueous buffer. nih.gov |
| Microwave-Assisted Synthesis | Application of microwave radiation to heat reactions. | Reduces reaction times from hours to minutes. tandfonline.com |
| Solvent-Free Reactions | Reactions conducted without a solvent medium. | Use of a sustainable bio-based catalyst at room temperature. researchgate.net |
| Photocatalysis | Use of visible light to initiate reactions. | Metal-free, environmentally benign synthesis of phosphorylated indolizines. rsc.org |
Q & A
Q. How should reviewers evaluate the validity of a proposed synthetic route for this compound?
- Checklist :
Verify reaction yields against stoichiometric calculations.
Scrutinize purity data (e.g., HPLC chromatograms ≥95%).
Assess scalability and safety protocols (e.g., handling of hazardous intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
